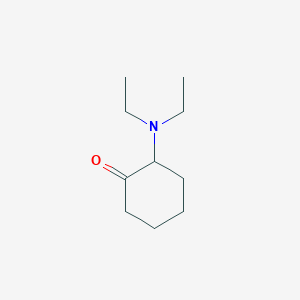

2-(Diethylamino)cyclohexan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Diethylamino)cyclohexan-1-one” is a cyclic ketone chemical compound . It is also known as DEC, diethylaminocyclohexanone, or diethylketone .

Synthesis Analysis

A practical route to synthesize a similar compound, 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one, was developed . The process involved the use of inexpensive starting materials/reagents and readily attainable reaction conditions . The overall transformation was achieved in 53% yield with one chromatographic purification via NaOH-mediated aldol condensation, ethylene glycol protection of the ketone group in the presence of HC(OEt)3/concd HCl, saturation of the C═C bond and the benzene ring with Al–Ni alloy in aqueous KOH, and oxidation of the intermediate cyclohexanol with aqueous NaClO/TEMPO/KBr .

Molecular Structure Analysis

The molecular formula of “2-(Diethylamino)cyclohexan-1-one” is C10H19NO . The IUPAC name is 2-(diethylamino)cyclohexanone . The InChI code is 1S/C10H19NO/c1-3-11(4-2)9-7-5-6-8-10(9)12/h9H,3-8H2,1-2H3 .

Wissenschaftliche Forschungsanwendungen

Muscarinic Antagonist Properties

The compound [2-(1-diethylaminopropyl)] 1-hydroxy-1,1′-bicyclohexyl-2-carboxylate, related to 2-(Diethylamino)cyclohexan-1-one, has been identified as a muscarinic antagonist. This compound features three chiral atoms and eight possible stereoisomers. The stereoisomers exhibit varying binding affinities to the five cloned muscarinic receptors m1–m5, with their activity related to the chirality of the molecules (Bugno et al., 1997).

Dye Aggregation and Complex Formation

7-(Diethylamino)-coumarin-3-carboxylic acid, a variant of 2-(Diethylamino)cyclohexan-1-one, has applications as a laser dye, fluorescent label, and biomedical inhibitor. It's notable for its tendency to aggregate in solution, which affects its optoelectronic properties. Research into the absorption and fluorescence spectra of this dye in various solvents has helped understand its aggregation characteristics and the formation of J-aggregates (Liu et al., 2014).

Inhibition of Muscarinic Receptor Subtypes

Studies on the chemical structure related to 1-hydroxy[1,1'-bicyclohexyl]-2-carboxylic acid 2-(diethylamino)-1-methylethyl ester, akin to 2-(Diethylamino)cyclohexan-1-one, show it has the typical profile of ester-type antimuscarinic drugs. This structure, containing three chiral carbons, leads to eight stereoisomers which exhibit different affinities at cloned muscarinic receptors. Cis-stereoisomers, in particular, displayed significant variations in affinity (Barbier et al., 1995).

Conformational Studies in Dynamic NMR

1-Diethylaminocyclohexene, closely related to 2-(Diethylamino)cyclohexan-1-one, has been studied for its conformational properties using dynamic NMR. This compound shows a significant π-barrier to rotation, indicating complex rotational dynamics of the diethylamino group (Anderson et al., 1988).

Excited-State Proton Transfer Reaction

Research into 1-[(diethylamino)-methyl]-2-Hydroxy-3-naphthaldehyde, a variant of 2-(Diethylamino)cyclohexan-1-one, has revealed insights into excited-state intramolecular proton transfer (ESIPT). This compound, with dual hydrogen bonding sites, undergoes ESIPT in cyclohexane, leading to the formation of a zwitterion and a keto-tautomer emission. These findings are significant for understanding the photophysics of such compounds (Wu et al., 2004).

Safety and Hazards

The safety information for “2-(Diethylamino)cyclohexan-1-one” indicates that it is a dangerous compound . The hazard statements include H227, H314, and H335 . Precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Eigenschaften

IUPAC Name |

2-(diethylamino)cyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-3-11(4-2)9-7-5-6-8-10(9)12/h9H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWHEYKBHKVKGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1CCCCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Diethylamino)cyclohexan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2369398.png)

![1,7-Dimethyl-3-[(2-methylphenyl)methyl]-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5-{[Butyl(ethyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B2369402.png)

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyltriazole-4-carboxylic acid](/img/structure/B2369403.png)

![(4E)-5-(4-bromophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2369404.png)

![2-Hydroxy-3-methyl-5-[3-(1,2,4-triazol-1-yl)azetidine-1-carbonyl]benzaldehyde](/img/structure/B2369414.png)